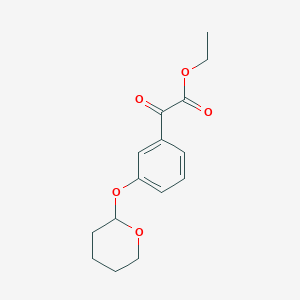

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate

Description

Properties

IUPAC Name |

ethyl 2-[3-(oxan-2-yloxy)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-5-7-12(10-11)20-13-8-3-4-9-19-13/h5-7,10,13H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWIKRJPAGZISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)OC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate typically involves the reaction of ethyl benzoylformate with tetrahydropyranyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tetrahydropyran ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring plays a crucial role in stabilizing the compound and facilitating its binding to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Substituent Position | Protecting Group | Ester Group | Reactivity Profile |

|---|---|---|---|---|

| Ethyl 3-(2-THP)benzoylformate | 3-position | THP | Ethyl | Sterically hindered |

| Ethyl benzoylformate | None | None | Ethyl | High electrophilicity |

| Methyl benzoylformate | None | None | Methyl | Lower enzymatic activity |

Thermodynamic and Kinetic Properties

The THP group in Ethyl 3-(2-THP)benzoylformate likely increases steric hindrance, reducing susceptibility to reduction or nucleophilic attack compared to unsubstituted analogs. Enzymatic studies show that ethyl benzoylformate is efficiently reduced by mutated Candida tenuis xylose reductase (CtXR), achieving 43–83-fold higher catalytic efficiency than wild-type enzymes due to optimized active-site accommodation . In contrast, methyl benzoylformate exhibits significantly lower activity (1–3 vs. 488 for ethyl pyruvate) in alcohol dehydrogenase-mediated reductions .

Table 2: Thermodynamic and Enzymatic Data

Reactivity in Asymmetric Reductions

Ethyl benzoylformate serves as a benchmark substrate for asymmetric reductions. Using NADH models, it achieves up to 28.5% enantiomeric excess (e.e.) for (S)-mandelate, with reaction kinetics influenced by Mg<sup>2+</sup> coordination . Notably, ethyl 4-dimethylaminobenzoylformate and ethyl thiophene-2-glyoxylate exhibit distinct stereochemical outcomes in similar NADH-model systems, underscoring the role of substituent electronic effects .

Biological Activity

Introduction

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a tetrahydropyran ring, contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O5. The presence of the tetrahydropyran ring enhances the compound's lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its functionality in biological systems.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 290.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyran moiety plays a crucial role in stabilizing the compound's structure, allowing it to effectively bind to target sites.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. This modulation can lead to altered pharmacokinetics of co-administered drugs.

Receptor Binding

This compound may also interact with various receptors, influencing signaling pathways related to inflammation and pain. Preliminary studies suggest that it could act as an antagonist at specific G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing more complex pharmaceutical agents. Its ability to modify enzyme activity makes it a candidate for developing drugs targeting metabolic disorders.

Case Studies

- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a murine model. Mice treated with this compound showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : Another study explored the cytotoxic effects of the compound on various cancer cell lines. Results indicated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced inflammatory markers in murine models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme modulation | Inhibition of cytochrome P450 enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.